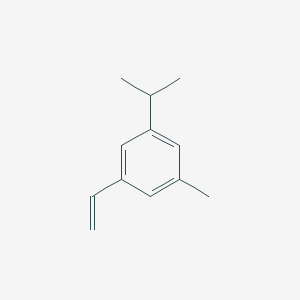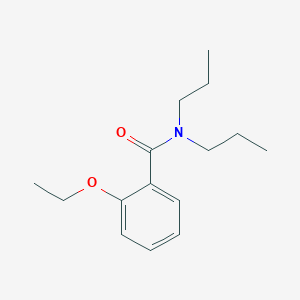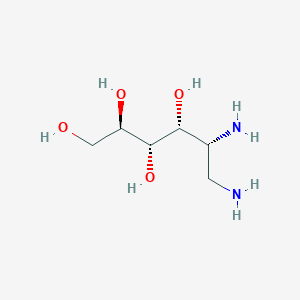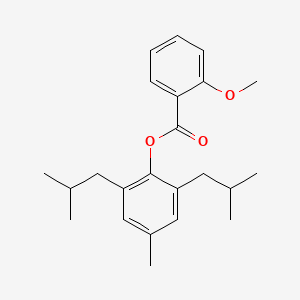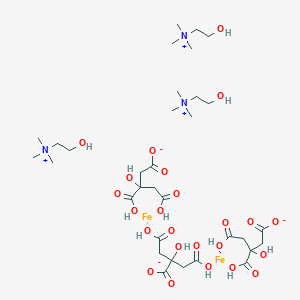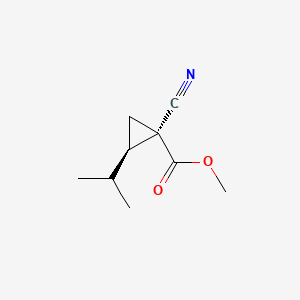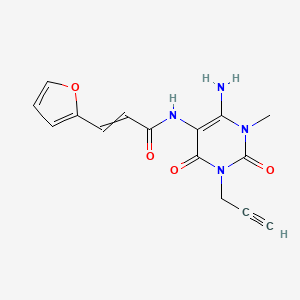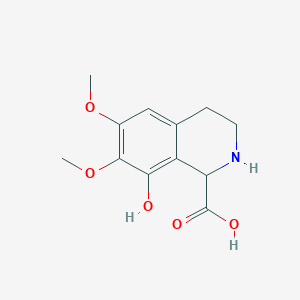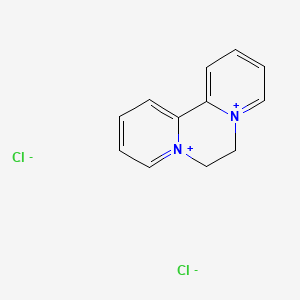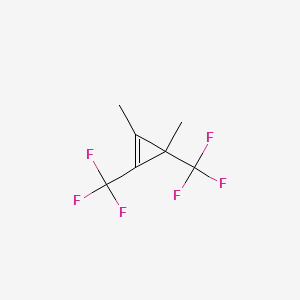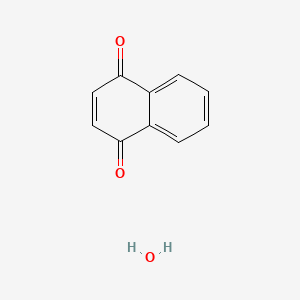
Naphthoquinone monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthoquinone monohydrate is a derivative of naphthoquinone, a naturally occurring organic compound Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring These compounds are known for their vibrant colors and are found in various natural sources, including plants, fungi, and some animals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthoquinone monohydrate typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of 1,4-dihydroxynaphthalene using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction is usually carried out in an acidic medium to facilitate the formation of the quinone structure.
Another method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-hydroxy-1,4-naphthoquinone can be achieved using strong acids like sulfuric acid or phosphoric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring environmentally friendly processes.
化学反応の分析
Types of Reactions
Naphthoquinone monohydrate undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the quinone ring.
Addition: this compound can participate in addition reactions with nucleophiles, forming adducts.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinones.
Addition: Formation of naphthoquinone adducts.
科学的研究の応用
Naphthoquinone monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Studied for its role in cellular redox processes and as a potential tool for studying oxidative stress.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of naphthoquinone monohydrate involves its ability to undergo redox cycling. This process generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. These ROS can induce oxidative stress in cells, leading to cell damage or death. In cancer cells, this oxidative stress can trigger apoptosis, making this compound a potential anticancer agent .
This compound also interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways. For example, it can inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair .
類似化合物との比較
Naphthoquinone monohydrate can be compared with other naphthoquinone derivatives such as:
Juglone: Found in walnut trees, known for its antimicrobial and allelopathic properties.
Lawsone: Found in henna, used as a dye and has antimicrobial properties.
Plumbagin: Found in the roots of Plumbago species, known for its anticancer and antimicrobial activities.
特性
分子式 |
C10H8O3 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
naphthalene-1,4-dione;hydrate |
InChI |
InChI=1S/C10H6O2.H2O/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6H;1H2 |
InChIキー |
DGCRIHAGWAKTDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=O)C=CC(=O)C2=C1.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


